Product packaging for (s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile(Cat. No.:)

(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile

Cat. No.: B12871051
M. Wt: 152.19 g/mol
InChI Key: WYHCRWKRZDIRRT-ZETCQYMHSA-N
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Description

(S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile ( 664304-29-4) is a chiral organic compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . This nitrile-functionalized molecule is characterized by a pyrrolidinone ring system and is offered in high purity for research applications. This compound serves as a valuable analytical standard, particularly for High-Performance Liquid Chromatography (HPLC), aiding in method development and quality control processes within pharmaceutical analysis . Its primary research value lies in its role as a synthetic intermediate or potential impurity in the development of pharmaceutical agents. Specifically, it is structurally related to the racetam class of compounds, which includes the antiepileptic drug Levetiracetam . As such, it is a chemical of interest in the synthesis, characterization, and metabolic studies of neuropharmaceuticals . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B12871051 (s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2S)-2-(2-oxopyrrolidin-1-yl)butanenitrile

InChI

InChI=1S/C8H12N2O/c1-2-7(6-9)10-5-3-4-8(10)11/h7H,2-5H2,1H3/t7-/m0/s1

InChI Key

WYHCRWKRZDIRRT-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C#N)N1CCCC1=O

Canonical SMILES

CCC(C#N)N1CCCC1=O

Origin of Product

United States

Enzymatic and Biocatalytic Transformations Involving S 2 2 Oxopyrrolidin 1 Yl Butanenitrile

Nitrile Hydratase-Mediated Conversions: Substrate Specificity and Enantioselectivity

Nitrile hydratases (NHases, EC 4.2.1.84) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. researchgate.netebi.ac.ukwikipedia.org This transformation is a cornerstone of green chemistry, replacing harsh chemical hydrolysis methods with a highly efficient and atom-economic enzymatic step. researchgate.net In the context of (S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile, NHases are employed for the enantioselective hydration of the racemic nitrile mixture to produce (S)-2-(2-oxopyrrolidin-1-yl)butyramide, a direct precursor to the anticonvulsant drug Levetiracetam. researchgate.net

The general reaction is as follows:

R-C≡N + H₂O → R-C(O)NH₂

NHases contain either a non-heme iron (Fe-type) or a non-corrin cobalt (Co-type) catalytic center in their active sites. mdpi.comnih.gov These enzymes are typically composed of α and β subunits, which can form αβ dimers or α₂β₂ tetramers. wikipedia.orgnih.gov The high chemo-, regio-, and enantioselectivity of these enzymes make them ideal catalysts for producing optically pure amides from prochiral or racemic nitriles. researchgate.net

Screening and Characterization of Stereoselective Nitrile Hydratases

The discovery of effective biocatalysts for the conversion of 2-(2-oxopyrrolidin-1-yl)butanenitrile has been the focus of extensive research, involving the screening of diverse microbial sources. Organisms from genera such as Rhodococcus, Gordonia, Comamonas, Pantoea, and Klebsiella are known producers of nitrile hydratases. researchgate.netmdpi.com

A notable example is the iron-dependent nitrile hydratase from Gordonia hydrophobica (GhNHase), which has been evaluated for the enantioselective preparation of 2-(pyrrolidine-1-yl)butanamide through a dynamic kinetic resolution process. mdpi.com Researchers have also purified and characterized NHases from various bacterial species, testing their enantioselectivity on a range of chiral nitriles. researchgate.net For instance, the NHase from Rhodococcus erythropolis has been shown to be effective in the hydration of several racemic nitriles. researchgate.netebi.ac.uk

The characterization of these enzymes involves determining key catalytic parameters. The enantiomeric ratio (E), a measure of the enzyme's ability to discriminate between two enantiomers, is a critical factor. High E-values are essential for producing amides with high enantiomeric excess (ee). Studies have identified several NHases with promising enantioselectivities (E > 100) for various structurally different chiral nitriles. researchgate.net The performance of these enzymes is also heavily influenced by reaction conditions such as pH and substrate concentration. mdpi.com

Table 1: Examples of Screened Nitrile Hydratases and Their Properties

Enzyme Source Metal Cofactor Target Reaction Key Findings
Gordonia hydrophobica Iron Dynamic kinetic resolution of 2-(pyrrolidine-1-yl)butanenitrile Product yield and ee are significantly determined by substrate concentrations and reaction pH. mdpi.com
Comamonas testosteroni Cobalt Kinetic resolution for Levetiracetam precursor synthesis Investigated in the synthetic sequence from racemic nitrile to enantioenriched amide. mdpi.com
Rhodococcus erythropolis AJ270 Iron Enantioselective hydration of various nitriles Shows enantioselectivity in the hydration of several racemic trans- and cis-2-arylcyclopropanecarbonitriles. researchgate.netebi.ac.uk

Engineering of Nitrile Hydratase Polypeptides for Enhanced Activity and Enantiopurity

While naturally occurring NHases can exhibit useful properties, their performance often needs to be improved for industrial applications. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are powerful tools for enhancing enzyme activity, stability, and enantioselectivity.

By identifying key amino acid residues in the active site that influence substrate binding and catalysis, researchers can create mutant enzymes with superior characteristics. researchgate.net Homology modeling and docking studies are often used to pinpoint these critical residues. researchgate.net For the synthesis of (S)-2-(2-oxopyrrolidin-1-yl)butyramide, BioVerdant developed a process utilizing a nitrile hydratase that was modified through directed evolution. researchgate.net This engineered enzyme demonstrated enhanced capabilities for producing the desired (S)-amide from the racemic nitrile, showcasing the power of protein engineering in biocatalyst development. researchgate.net

The engineering process can switch an enzyme's primary function or enhance a promiscuous one. For example, a nitrilase from BaNIT was successfully engineered into a "nitrile hydratase-like" enzyme, which showed enhanced hydration activity and enantioselectivity, providing a new route for chiral amide synthesis. researchgate.net

Table 2: Impact of Engineering on Nitrile Hydratase Performance

Engineering Strategy Target Enzyme/Source Improvement Goal Outcome
Directed Evolution Nitrile Hydratase (BioVerdant) Production of (S)-2-(2-pyrrolidon-1-yl)-butyramide Enhanced performance for industrial synthesis from the racemic nitrile. researchgate.net
Semi-rational design Rhodococcus erythropolis NHase Improve efficiency for adiponitrile conversion Improved affinity and catalytic efficiency for producing 5-cyanopentanamide. researchgate.net

Biocatalytic Approaches to Pyrrolidone-Containing Derivatives

The synthesis of pyrrolidone-containing molecules extends beyond the direct hydration of nitriles. Various biocatalytic strategies are employed to construct these valuable heterocyclic scaffolds. For instance, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, can be achieved from L-proline. beilstein-journals.org This process involves the conversion of a carboxylic acid moiety into a carbonitrile via an amide intermediate, steps where enzymes could potentially be applied to improve efficiency and selectivity. beilstein-journals.orgsemanticscholar.org

Other research has demonstrated the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization. researchgate.net While this specific route is described chemically, the individual steps, such as amide formation and cyclization, are amenable to biocatalytic approaches using enzymes like ligases or cyclases, potentially offering milder reaction conditions and improved yields.

Reaction Medium Engineering in Chemoenzymatic Synthesis

In the context of nitrile hydratase-mediated reactions, the stability of the enzyme in the presence of organic solvents or high substrate concentrations is a key consideration. One study investigated the tolerance of a recombinant NHase to various organic solvents, finding it was most stable in isooctane, whereas other solvents were inhibitory. mdpi.com This information is crucial for developing biphasic reaction systems or for processes where substrates have low aqueous solubility.

A novel approach to studying enzyme mechanisms involves using eutectic systems. Researchers used a 23% (w/w) NaCl/H₂O eutectic mixture that remains liquid at -20 °C to trap catalytic intermediates of an Fe-type nitrile hydratase. nih.gov This technique of cryo-enzymology allowed for the observation of transient species during the steady state of the reaction, providing deeper insights into the catalytic mechanism. nih.gov Such understanding is invaluable for the rational design and engineering of more efficient biocatalysts. The study found that the enzyme retained approximately 55% of its catalytic activity in this eutectic system, demonstrating the feasibility of engineering the reaction medium for specific experimental or process goals. nih.gov

Stereochemical Characterization and Control of S 2 2 Oxopyrrolidin 1 Yl Butanenitrile

Methodologies for Absolute Configuration Assignment in Pyrrolidinone Nitriles

The determination of the absolute configuration of pyrrolidinone nitriles like (S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile is fundamental to understanding their stereochemistry. Several analytical techniques are employed to unambiguously assign the 'R' or 'S' configuration to the chiral center.

X-ray Crystallography:

X-ray crystallography stands as the definitive method for determining the absolute configuration of crystalline compounds. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of each atom. crossref.orgresearchgate.net This technique provides unequivocal proof of the absolute stereochemistry. For pyrrolidinone nitrile derivatives, obtaining suitable crystals is a prerequisite for this analysis. acs.orgresearchgate.net The crystallographic data not only confirms the 'S' configuration but also provides valuable information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While NMR spectroscopy is not a primary method for determining absolute configuration on its own, it plays a crucial role in conjunction with chiral derivatizing agents or chiral shift reagents. ipb.ptresearchgate.net By converting the enantiomers into diastereomers through reaction with a chiral auxiliary, the resulting diastereomeric products will exhibit distinct NMR spectra. researchgate.net The differences in chemical shifts and coupling constants of the protons and carbons near the stereocenter can be correlated to the absolute configuration based on established models. mdpi.com Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can also provide through-space information about the proximity of different atoms, which can be used to deduce the relative and, in some cases, the absolute stereochemistry. researchgate.net

Chiroptical Methods:

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful non-destructive techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. The resulting spectra, known as ORD and CD spectra, are unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental data with theoretically calculated spectra or with the spectra of structurally related compounds of known absolute configuration.

The assignment of the absolute configuration of this compound is based on the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral carbon are ranked based on their atomic number. youtube.comchadsprep.commasterorganicchemistry.com

Chiral Separation Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is critical. Various chromatographic techniques are employed to separate the 'S' enantiomer from its 'R' counterpart and to quantify the enantiomeric excess (ee). nih.govwvu.edu

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely used method for the enantioseparation of pyrrolidinone nitriles. nih.govcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. eijppr.commdpi.com

Chiral Stationary Phase (CSP) Type Separation Principle Typical Mobile Phases
Polysaccharide-based (e.g., cellulose or amylose derivatives) Enantiomers fit differently into the chiral grooves of the polysaccharide structure, leading to differential interactions. nih.govNormal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile (B52724)/water).
Protein-based (e.g., bovine serum albumin) Enantioselective binding to the chiral pockets of the protein. eijppr.comAqueous buffers with organic modifiers.
Cyclodextrin-based Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin. csfarmacie.czReversed-phase or polar organic modes.
Ligand-exchange Formation of diastereomeric metal complexes with different stabilities. eijppr.comAqueous solutions containing a metal ion and a chiral selector.

The choice of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. researchgate.net Method development often involves screening different columns and solvent systems to optimize the resolution and analysis time.

Gas Chromatography (GC) with a Chiral Stationary Phase:

For volatile and thermally stable pyrrolidinone nitriles, chiral GC can be an effective separation technique. Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to their separation.

Capillary Electrophoresis (CE):

Chiral CE is another powerful technique for enantiomeric separation. nih.gov In this method, a chiral selector is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, allowing for their separation.

The determination of enantiomeric purity is typically expressed as enantiomeric excess (ee), which is calculated from the peak areas of the two enantiomers in the chromatogram.

Diastereoselective Control in Pyrrolidinone Nitrile Formation

The stereoselective synthesis of this compound with high diastereomeric purity is a key objective in its production. nih.govnih.gov Diastereoselective control is achieved by introducing a second chiral center into the molecule or the reaction system, which influences the stereochemical outcome of the reaction.

One common strategy involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed.

Another approach is substrate-controlled diastereoselection, where a pre-existing stereocenter in the starting material directs the formation of a new stereocenter. mdpi.com The inherent chirality of the molecule influences the approach of the reagents, leading to the preferential formation of one diastereomer over the other.

Furthermore, reagent-controlled diastereoselection employs chiral reagents or catalysts to control the stereochemical outcome. nih.gov These chiral reagents create a chiral environment around the reacting molecules, favoring the formation of one diastereomer.

In the context of pyrrolidinone nitrile formation, diastereoselective strategies can be employed during the key bond-forming steps, such as the alkylation of a pyrrolidinone derivative or the cyclization of a precursor molecule. aalto.fi The choice of reagents, solvents, and reaction conditions can significantly impact the diastereoselectivity of the reaction. nih.gov

An in-depth exploration into the computational chemistry and mechanistic elucidation of pyrrolidone nitrile reactivity, with a specific focus on the compound this compound, reveals the significant role of theoretical studies in modern chemical research. These computational approaches provide critical insights into reaction mechanisms, catalytic processes, and the origins of stereoselectivity that are often difficult to determine through experimental means alone.

Derivatization and Scaffold Expansion Strategies from S 2 2 Oxopyrrolidin 1 Yl Butanenitrile

Chemical Transformations of the Nitrile Functionality

The nitrile group is a highly versatile functional group that can be converted into a wide array of other functionalities, serving as a key site for derivatization.

One of the most direct transformations of the nitrile group is its hydrolysis to a primary amide. In the case of (S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile, this reaction yields (S)-2-(2-Oxopyrrolidin-1-yl)butanamide, a well-established pharmaceutical agent also known as Levetiracetam google.comresearchgate.net. The hydrolysis can be achieved under various conditions, which can be controlled to stop at the amide stage, as further hydrolysis leads to the corresponding carboxylic acid chemistrysteps.com.

The conversion of nitriles to amides can be catalyzed by either acid or base. lumenlearning.comlibretexts.org In acid-catalyzed hydrolysis, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating nucleophilic attack by water. lumenlearning.com Base-catalyzed hydrolysis typically involves the direct attack of a hydroxide ion on the nitrile carbon.

Controlling the reaction conditions is critical to prevent over-hydrolysis to the carboxylic acid, as amides can also be hydrolyzed, often under similar or harsher conditions. chemistrysteps.comchemguide.co.uk Milder, more selective methods have been developed to favor the formation of the amide. These include using reagents like hydrogen peroxide in an alkaline solution or employing specific catalysts to achieve high yields of the desired amide product. commonorganicchemistry.comacs.org For instance, a mild protocol using sodium hydroxide in a non-aqueous methanol/dioxane mixture has been shown to selectively convert nitriles to primary amides. arkat-usa.org

Reaction ConditionReagentsKey Characteristics
Acidic HydrolysisDilute mineral acid (e.g., HCl) and heatProtonation activates the nitrile. Risk of over-hydrolysis to carboxylic acid with prolonged heating or harsh conditions. chemistrysteps.comchemguide.co.uk
Alkaline HydrolysisAqueous alkali (e.g., NaOH) and mild heatCareful monitoring is required to isolate the amide before it hydrolyzes further to the carboxylate salt. chemguide.co.ukcommonorganicchemistry.com
Mild Alkaline PeroxideAlkaline H₂O₂ (e.g., NaOH in aq. EtOH with H₂O₂)A mild method for converting nitriles to amides with good selectivity. commonorganicchemistry.com
Catalytic HydrolysisMetal salt/oxime catalyst systems; TBAH (Tetrabutylammonium hydroxide)Offers high selectivity for the amide under mild conditions, avoiding strong acids/bases and improving functional group tolerance. google.comresearchgate.net

Beyond hydrolysis, the butanenitrile moiety offers other opportunities for scaffold expansion. The nitrile group can be transformed into other key functional groups, thereby creating a new set of derivatives. A primary example is the reduction of the nitrile to a primary amine, (S)-1-(1-aminopentan-2-yl)pyrrolidin-2-one. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This resulting amine provides a nucleophilic handle for a host of subsequent reactions, including acylation, alkylation, and sulfonylation, significantly diversifying the molecular scaffold.

Furthermore, the nitrile carbon is susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents. This reaction pathway, followed by hydrolysis of the resulting imine intermediate, leads to the formation of ketones. This conversion allows for the introduction of new carbon-based substituents, fundamentally altering the side chain of the parent molecule.

N-Alkylation and N-Derivatization of the Pyrrolidinone Nitrogen

The pyrrolidinone nitrogen in this compound is part of a tertiary amide (lactam) structure, as it is already substituted with the butanenitrile side chain. Consequently, this nitrogen lacks a proton and is not amenable to direct N-alkylation or N-acylation reactions under standard conditions.

However, N-derivatization is a common and powerful strategy for modifying related pyrrolidine (B122466) and pyrrolidinone scaffolds that do possess a reactive N-H group. nih.govnih.gov For example, in syntheses starting from precursors like proline or other pyrrolidin-2-one intermediates where the nitrogen is secondary, a wide range of substituents can be introduced. researchgate.netresearchgate.net These modifications are used to alter the molecule's physicochemical properties, explore structure-activity relationships (SAR), and attach various functional moieties. nih.gov Synthetic strategies often involve the functionalization of a pre-formed pyrrolidine ring to generate diverse libraries of compounds for biological screening. researchgate.net For instance, new pyrrolidinone derivatives have been synthesized by starting with the lactamization of γ-butyrolactone with hydrazine to produce 1-aminopyrrolidin-2-one, which provides a reactive primary amine on the nitrogen for subsequent derivatization. researchgate.net

Synthesis of Pyrrolidinone-Based Analogues for Chemical Biology Probes

The pyrrolidinone scaffold is a valuable starting point for the development of chemical biology probes, which are essential tools for studying biological systems. grantome.com The synthesis of such probes from this compound would involve leveraging the functional group transformations described previously to introduce reporter groups, affinity tags, or cross-linking agents.

The primary amine, generated from the reduction of the nitrile group (as discussed in 6.1.2), is an ideal attachment point for such modifications. This amine can be readily acylated by reacting it with:

Activated esters of fluorophores (e.g., fluorescein isothiocyanate, rhodamine NHS ester) to create fluorescent probes for use in cellular imaging and binding assays.

Biotin derivatives (e.g., Biotin-NHS) to generate affinity probes for protein pull-down experiments and target identification studies.

Photo-reactive cross-linkers (e.g., those containing benzophenone or diazirine moieties) to create photo-affinity probes that can covalently label binding partners upon UV irradiation.

Similarly, if the nitrile is fully hydrolyzed to the carboxylic acid, standard peptide coupling reagents (e.g., EDC, DCC) can be used to attach amine-containing reporter groups. These synthetic approaches enable the conversion of the basic pyrrolidinone scaffold into sophisticated chemical tools for probing molecular interactions and biological pathways. grantome.com

Future research on the chemical compound this compound is poised to refine its synthesis and deepen the understanding of its chemical behavior. This compound is a key chiral intermediate, and future investigations are likely to concentrate on enhancing stereoselective synthesis, exploring biocatalytic pathways, implementing green chemistry principles, and utilizing advanced computational methods to predict its reactivity and selectivity. These research directions are critical for developing more efficient, sustainable, and cost-effective production methods.

Q & A

What are the common synthetic routes for preparing (S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile in academic research?

Basic
A chemoenzymatic method involving dry silica chromatography purification (100% EtOAc) has been reported, yielding 38% of the racemic nitrile derivative. Key steps include nucleophilic substitution and cyclization, with structural confirmation via NMR and IR spectroscopy . For enantioselective synthesis, chiral catalysts or enzymes may be required to favor the (S)-configuration.

How can enantioselective synthesis of this compound be optimized using advanced methodologies?

Advanced
Enantiomeric excess can be enhanced via enzymatic resolution or asymmetric catalysis. For instance, modifying the chemoenzymatic approach (as in ) with lipases or transition-metal catalysts (e.g., Ru-based Shvo catalysts) could selectively produce the (S)-enantiomer. Monitoring enantiopurity via chiral HPLC or 1^1H NMR with chiral shift reagents is critical .

What spectroscopic techniques are employed to characterize this compound?

Basic
Key techniques include:

  • 1^1H/13^{13}C NMR : Assignments for the pyrrolidinone ring (δ 2.23–2.00 ppm for CH2_2, δ 174.88 ppm for carbonyl) and nitrile group (δ 117.12 ppm) .
  • IR Spectroscopy : Peaks at 2243 cm1^{-1} (C≡N stretch) and 1690 cm1^{-1} (C=O stretch) confirm functional groups .

How can X-ray crystallography and Cremer-Pople puckering parameters elucidate the conformational dynamics of the pyrrolidinone ring?

Advanced
Using SHELX for structure refinement , the puckering amplitude (qq) and phase angle (ϕ\phi) of the pyrrolidinone ring can be calculated via Cremer-Pople coordinates. This quantifies nonplanar distortions (e.g., envelope or twist conformations) and correlates them with steric/electronic effects . Thermal motion analysis in SHELXL further refines hydrogen bonding and packing interactions .

What are the typical impurities associated with this compound, and how are they identified?

Basic
Common impurities include:

  • (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (oxidation product, CAS 67118-31-4) .
  • Pyridin-2-ol (degradation byproduct, CAS 142-08-5) .
    HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) resolves these impurities.

What methodologies are effective in resolving enantiomeric impurities during synthesis?

Advanced
Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC separate (S)- and (R)-enantiomers. Alternatively, enzymatic kinetic resolution using esterases or lipases selectively hydrolyzes one enantiomer, as demonstrated in related pyrrolidinone systems .

What role does this compound serve as an intermediate in pharmaceutical research?

Basic
It is a precursor for neurologically active analogs like Levetiracetam. The nitrile group facilitates further functionalization (e.g., hydrolysis to amides or carboxylic acids) for structure-activity relationship (SAR) studies .

How do computational models predict the reactivity and stability of this compound?

Advanced
DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nitrile hydrolysis or ring-opening. Solvent effects (e.g., polar aprotic vs. protic) and steric hindrance from the (S)-configuration are analyzed to predict kinetic stability .

What challenges arise in achieving high enantiomeric purity, and how are they validated?

Basic
Racemization during synthesis or purification is a key challenge. Validation methods include:

  • Chiral HPLC : Using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents.
  • Optical Rotation : Comparing [α]D_D values with literature data .

How do hydrogen bonding and thermal motion influence molecular packing in crystallographic studies?

Advanced
SHELXL refines anisotropic displacement parameters to map thermal motion, revealing flexibility in the pyrrolidinone ring. Hydrogen bonding networks (e.g., N–H···O=C interactions) are visualized using Mercury software, impacting crystal stability and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.